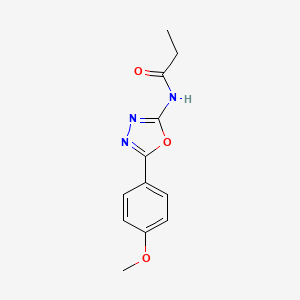

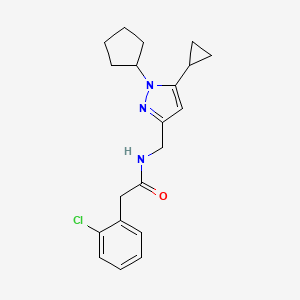

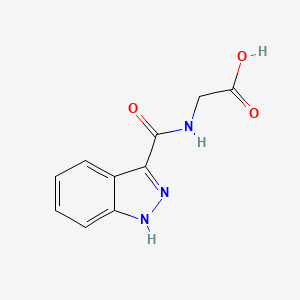

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability. The methoxy group on the phenyl ring could influence the compound’s reactivity and properties due to the electron-donating nature of the oxygen atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form propionic acid and an amine. The oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Inhibition of Linoleate Oxygenase Activity (ALOX15)

The linoleate oxygenase enzyme (ALOX15) plays a crucial role in lipid peroxidation and has implications in cancer and inflammation. Researchers have discovered that certain indole and imidazole derivatives, including our compound, inhibit ALOX15 activity in a substrate-specific manner . These inhibitors could serve as potential pharmacological agents for modulating ALOX15-related pathways.

Parkinson’s Disease Research

N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide: has been widely used in scientific research to study the mechanisms of Parkinson’s disease. It acts as a neurotoxin, selectively damaging dopaminergic neurons in the substantia nigra. Animal models treated with this compound develop Parkinson’s-like symptoms, making it a valuable tool for understanding the disease.

Antioxidant Properties

Novel derivatives of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibit potent antioxidant activity. In fact, their antioxidant effects are approximately 1.4 times higher than those of the well-known antioxidant ascorbic acid. These compounds could be explored further for their potential health benefits .

Anticancer Potential

Researchers have evaluated the anticancer activity of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide derivatives. Specifically, N-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide and N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated promising results against human glioblastoma cells in vitro. These findings suggest their potential as anticancer agents .

Chemical Synthesis and Modification

The compound N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide was synthesized from 4-chloro-1-(4-methoxyphenyl)butan-1-one . This synthetic pathway provides a foundation for further chemical modifications and structure-activity relationship studies .

Chemical Reagents and Intermediates

Finally, 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE serves as a useful chemical reagent and intermediate in various synthetic processes. Researchers employ it for diverse purposes, including drug development and organic synthesis .

Safety and Hazards

As with any chemical compound, handling “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

Orientations Futures

The study of “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could open up new avenues in medicinal chemistry, given the biological activities associated with oxadiazole compounds. Future research could focus on synthesizing this compound and studying its properties and potential biological activities .

Propriétés

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARDIMGGDAZSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)

![2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2720305.png)

![4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2720311.png)

![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)